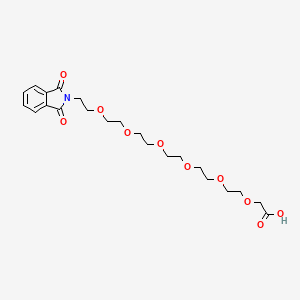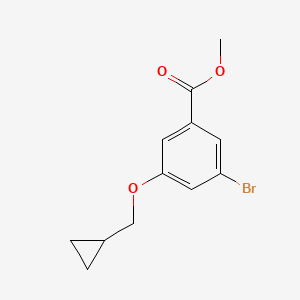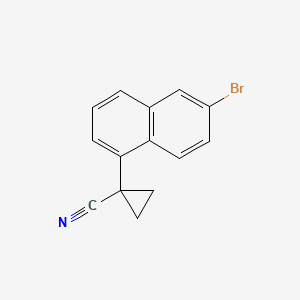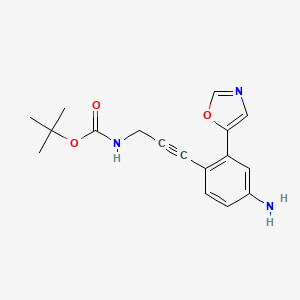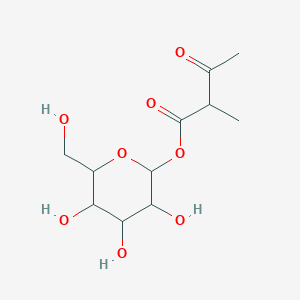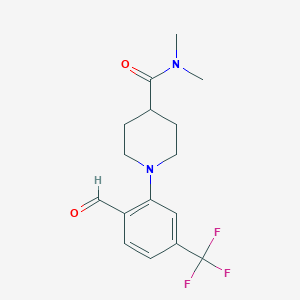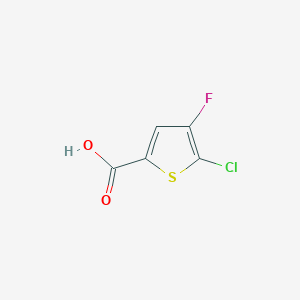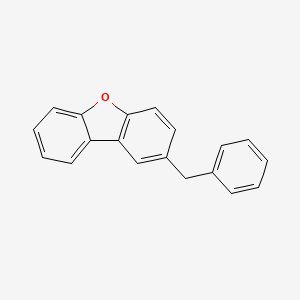
2-Benzyldibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyldibenzofuran is an organic compound with the molecular formula C19H14O It is a derivative of dibenzofuran, where a benzyl group is attached to the second position of the dibenzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyldibenzofuran typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran and benzyl chloride.
Reaction Conditions: A common method involves the Friedel-Crafts alkylation reaction. Dibenzofuran is reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Procedure: The reaction mixture is heated under reflux conditions, allowing the benzyl group to attach to the second position of the dibenzofuran ring.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyldibenzofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields more saturated hydrocarbons.
Substitution: Results in halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-Benzyldibenzofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Benzyldibenzofuran exerts its effects depends on its specific application:
Molecular Targets: In biological systems, it may interact with enzymes, receptors, or DNA, influencing various biochemical pathways.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2-Benzyldibenzofuran can be compared with other dibenzofuran derivatives:
Similar Compounds: Dibenzofuran, 2-Methyldibenzofuran, 2-Phenyldibenzofuran.
Uniqueness: The presence of the benzyl group at the second position distinguishes this compound from its analogs, potentially altering its chemical reactivity and biological activity.
Properties
CAS No. |
99329-32-5 |
|---|---|
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-benzyldibenzofuran |
InChI |
InChI=1S/C19H14O/c1-2-6-14(7-3-1)12-15-10-11-19-17(13-15)16-8-4-5-9-18(16)20-19/h1-11,13H,12H2 |
InChI Key |
PPEMUKPVSUNUMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12075923.png)
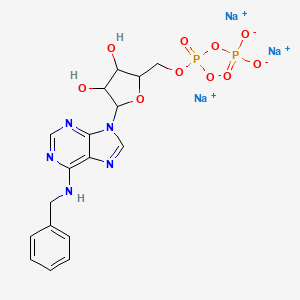
![1-palMitoyl-2-[16-(acryloyloxy)palMitoyl]-sn-glycero-3-phosphorylcholine](/img/structure/B12075931.png)

